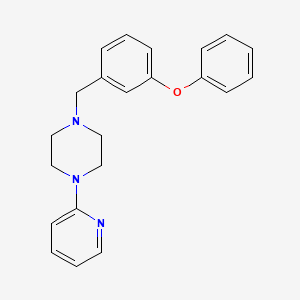
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes are used to create potential dopamine receptor ligands, indicating the compound's relevance in pharmacological research (Yang Fang-wei, 2013). Another synthesis approach involves the Hantzsch-like three-component synthesis, linking piperazine cores via 2-phenoxyethanone linkage to create novel hybrid molecules with potential pharmacokinetic benefits (Mostafa E. Salem et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often utilizes spectroscopic methods such as 1H NMR, 19F NMR, and ESI-MS to confirm the structures of intermediates and target compounds. These techniques provide detailed insights into the molecular architecture and functional groups present in the compound, which are critical for understanding its chemical behavior and interaction with biological receptors (Li Gu-ca, 2014).
Chemical Reactions and Properties
The chemical reactions involving piperazine derivatives can include interactions with various receptors, as demonstrated by in vitro receptor binding assays. These assays help determine the affinity constants of the compounds for specific receptors, such as dopamine receptors, indicating their potential as ligands and their pharmacological relevance (Li Gu-ca, 2014).
科学的研究の応用
Synthesis and Receptor Binding
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine and its analogs have been synthesized for various studies, including receptor binding assays. For example, Li Guca (2014) conducted research on the synthesis of pyrazolo[1,5-α]pyridine derivatives, which are structurally similar to 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine. These compounds showed potential as dopamine D4 receptor ligands, suggesting applications in studying neurotransmitter systems (Li Guca, 2014).
Antioxidant Applications in Polymers
Jigar Desai et al. (2004) explored the synthesis and characterization of hindered-phenol-containing amine moieties, such as 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, for use as antioxidants in polypropylene copolymers. The study highlights the role of phenolic and amino groups in enhancing the thermal stability of polymers, which is crucial in material science and engineering (Desai et al., 2004).
Development of Therapeutic Agents
Research into 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine derivatives has led to the development of potential therapeutic agents. For instance, Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, by modifying a lead compound structurally similar to 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine. This compound showed promise for treating advanced prostate cancer (Bradbury et al., 2013).
Use in Fuel Stabilization
Compounds similar to 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine have been utilized in the stabilization of diesel fuels. Koshelev et al. (1996) examined the effectiveness of various additives, including sterically hindered phenol derivatives, in enhancing the stability of diesel fuel, demonstrating its importance in the energy sector (Koshelev et al., 1996).
Radiolabeled Antagonists for PET Studies
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine derivatives have been used in the development of radiolabeled antagonists for positron emission tomography (PET) studies. Plenevaux et al. (2000) discussed the synthesis and applications of [18F]p-MPPF, a 5-HT1A antagonist, for studying serotonergic neurotransmission, showcasing its significance in neuroimaging and brain research (Plenevaux et al., 2000).
特性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-8-20(9-3-1)26-21-10-6-7-19(17-21)18-24-13-15-25(16-14-24)22-11-4-5-12-23-22/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUSFFGWQNNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Phenoxyphenyl)methyl]-4-(2-pyridyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
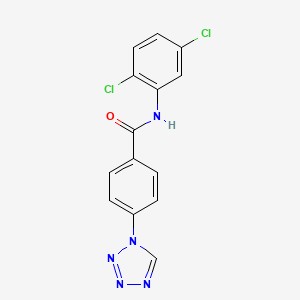
![5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5646590.png)
![[(3R*,4R*)-1-(5-fluoro-2-methoxybenzoyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5646593.png)
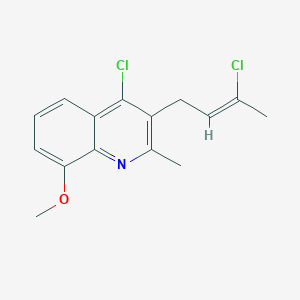
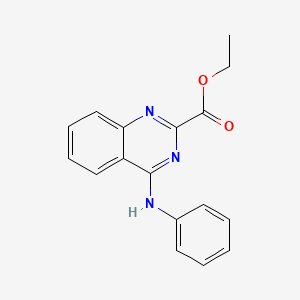
![ethyl 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5646611.png)
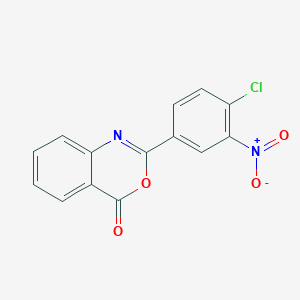
![3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5646634.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B5646641.png)
![5-fluoro-N,N-dimethyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5646658.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)